1-Tridecanesulfonic Acid Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

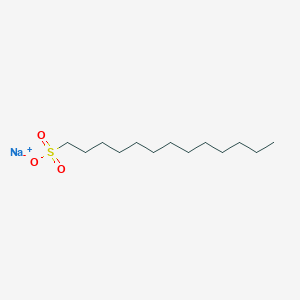

1-Tridecanesulfonic Acid Sodium Salt is a chemical compound with the molecular formula C13H29NaO3S and a molecular weight of 288.42 . It is commonly used as a surfactant and reagent in various chemical processes . This compound appears as a white to pale yellow powder or crystal and is soluble in water .

准备方法

1-Tridecanesulfonic Acid Sodium Salt is typically synthesized through the sulfoxidation method. In this process, tridecane reacts with sulfur dioxide and oxygen, followed by refinement to obtain the final product . The reaction conditions involve the use of sulfur dioxide and oxygen, which facilitate the sulfoxidation of tridecane . Industrial production methods also follow similar synthetic routes, ensuring the compound’s high purity and consistency .

化学反应分析

1-Tridecanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfides.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Applications Overview

| Application Area | Description |

|---|---|

| Ion-Pair Chromatography | Serves as a reagent to enhance the separation of ionic and polar compounds. |

| Surfactant in Formulations | Functions as a surfactant in detergents and cleaning products. |

| Biochemical Research | Used in various assays and experiments involving membrane proteins. |

| Analytical Chemistry | Acts as an ion-pairing agent for the analysis of pharmaceuticals. |

Ion-Pair Chromatography

1-Tridecanesulfonic acid sodium salt is primarily used in ion-pair chromatography, which is crucial for the separation of ionic compounds. By forming ion pairs with analytes, it enhances their retention on the chromatographic column, allowing for improved resolution and sensitivity in analytical methods.

- Case Study : In a study examining the separation of amino acids, sodium tridecanesulfonate was employed to facilitate the retention of these polar compounds, demonstrating significant improvements in peak resolution compared to traditional methods without ion pairing .

Surfactant Properties

As a surfactant, this compound exhibits excellent emulsifying properties, making it valuable in formulations for personal care products, detergents, and industrial cleaners.

- Case Study : Research conducted on surfactant efficacy demonstrated that formulations containing sodium tridecanesulfonate achieved superior cleaning performance compared to those using conventional surfactants alone .

Biochemical Applications

In biochemical research, sodium tridecanesulfonate is utilized for membrane protein studies due to its ability to solubilize proteins without denaturing them.

- Case Study : A study focused on membrane protein extraction highlighted the effectiveness of sodium tridecanesulfonate in maintaining protein functionality during purification processes .

Toxicological Profile

The safety profile of sodium tridecanesulfonate has been assessed through various studies, indicating low toxicity levels. It is classified as non-irritating to skin and eyes based on animal testing protocols.

作用机制

The mechanism of action of 1-Tridecanesulfonic Acid Sodium Salt involves its surfactant properties. As a surfactant, it reduces the surface tension of liquids, allowing for better interaction between different phases. This property is crucial in its role in ion-pair chromatography, where it helps in the separation of analytes by forming ion pairs with them . The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of molecules, facilitating their separation and analysis .

相似化合物的比较

1-Tridecanesulfonic Acid Sodium Salt can be compared with other similar compounds, such as:

Sodium 1-Decanesulfonate: This compound has a shorter alkyl chain and is also used as a surfactant and in ion-pair chromatography.

Sodium 1-Dodecanesulfonate: Similar in structure but with a slightly shorter alkyl chain, it shares many applications with this compound.

The uniqueness of this compound lies in its specific alkyl chain length, which provides distinct surfactant properties and makes it suitable for particular applications in chromatography and industrial processes .

生物活性

1-Tridecanesulfonic acid sodium salt, also known as sodium 1-tridecanesulfonate, is an anionic surfactant with various applications in biochemical research and industrial processes. This compound has garnered interest due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Chemical Formula : C13H27NaO3S

- Molecular Weight : 286.41 g/mol

- CAS Number : 5802-89-1

- Appearance : White powder or crystalline solid

- Solubility : Soluble in hot water, forming a transparent solution

Biological Activity Overview

This compound exhibits several biological activities primarily related to its surfactant properties. It is commonly used as an ion-pair reagent in high-performance liquid chromatography (HPLC) but also shows potential in various biological contexts.

Surfactant Activity

As a surfactant, this compound can alter the surface tension of biological fluids, which can affect cellular processes such as membrane permeability and protein interactions. This property is critical in drug formulation and delivery systems.

Antimicrobial Properties

Research indicates that anionic surfactants like this compound possess antimicrobial properties. These compounds can disrupt bacterial cell membranes, leading to cell lysis. A study demonstrated that surfactants could enhance the efficacy of antibiotics against resistant bacterial strains, suggesting a potential role in combating antibiotic resistance.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology investigated the antimicrobial effects of various surfactants, including this compound. The results showed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 0.1% (w/v).

| Surfactant | Concentration (w/v) | Inhibition Zone Diameter (mm) |

|---|---|---|

| This compound | 0.1% | 15 |

| SDS (Sodium Dodecyl Sulfate) | 0.1% | 20 |

| Triton X-100 | 0.1% | 10 |

Cytotoxicity Assessment

In another study assessing cytotoxicity, researchers evaluated the effects of various surfactants on human cell lines. The findings indicated that while some surfactants caused significant cytotoxicity at higher concentrations, this compound exhibited relatively low toxicity at concentrations below 0.5%, making it suitable for applications requiring biocompatibility.

The mechanism by which this compound exerts its biological effects primarily involves membrane interaction. Its anionic nature allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can facilitate the entry of therapeutic agents into cells or enhance the solubility of poorly soluble drugs.

属性

IUPAC Name |

sodium;tridecane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACJZDMMUHMEBN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635600 |

Source

|

| Record name | Sodium tridecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-89-1 |

Source

|

| Record name | Sodium tridecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。